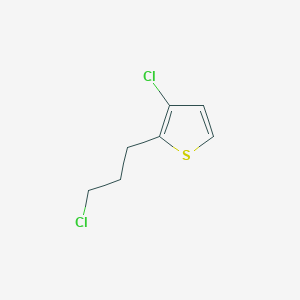

3-Chloro-2-(3-chloropropyl)thiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8Cl2S |

|---|---|

Molecular Weight |

195.11 g/mol |

IUPAC Name |

3-chloro-2-(3-chloropropyl)thiophene |

InChI |

InChI=1S/C7H8Cl2S/c8-4-1-2-7-6(9)3-5-10-7/h3,5H,1-2,4H2 |

InChI Key |

GHLIKZWCHFUANE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1Cl)CCCCl |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 3 Chloro 2 3 Chloropropyl Thiophene

Retrosynthetic Analysis and Precursor Design for 3-Chloro-2-(3-chloropropyl)thiophene

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections can be envisioned at the C-C bond between the thiophene (B33073) ring and the propyl side chain, and at the C-Cl bonds.

A logical retrosynthetic pathway suggests that the 3-chloropropyl side chain could be introduced onto a pre-existing 3-chlorothiophene (B103000) core. This disconnection leads to 3-chlorothiophene and a three-carbon electrophilic synthon. A plausible synthetic equivalent for this synthon is 3-chloropropionyl chloride. This approach points towards a Friedel-Crafts acylation reaction as a key step.

Alternatively, the chlorine atom on the propyl side chain could be installed in a later step. This suggests an intermediate such as 2-(3-hydroxypropyl)-3-chlorothiophene, which could be derived from the reduction of a corresponding ketone. This ketone, in turn, would arise from the Friedel-Crafts acylation of 3-chlorothiophene.

A third retrosynthetic approach involves the formation of a Grignard reagent from 3-chlorothiophene, which would then react with an appropriate electrophile like 1-bromo-3-chloropropane. However, the regioselectivity of Grignard reagent formation and potential side reactions would need careful consideration.

Based on the prevalence and reliability of Friedel-Crafts reactions on thiophene systems, the most promising synthetic strategy involves the initial acylation of 3-chlorothiophene.

Established Synthetic Routes and Mechanistic Insights

The most established synthetic route to this compound is a multi-step process that begins with the functionalization of 3-chlorothiophene.

The synthesis commences with the commercially available 3-chlorothiophene. The regiochemistry of subsequent electrophilic substitution reactions on this starting material is crucial. In the case of Friedel-Crafts acylation, the substitution is directed to the C2 and C5 positions of the thiophene ring. Due to the presence of the chloro group at the 3-position, the C2 position is sterically and electronically favored for electrophilic attack. The sulfur atom in the thiophene ring stabilizes the cationic intermediate formed during electrophilic substitution, with a preference for substitution at the alpha-positions (C2 and C5) due to the ability to draw more resonance structures for the intermediate carbocation.

The introduction of the three-carbon side chain is typically achieved through a Friedel-Crafts acylation reaction. 3-chlorothiophene is reacted with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion from the reaction of 3-chloropropionyl chloride with the Lewis acid. This acylium ion is then attacked by the electron-rich thiophene ring, preferentially at the C2 position, to form a sigma complex. The subsequent loss of a proton restores the aromaticity of the thiophene ring and yields 2-(3-chloropropionyl)-3-chlorothiophene.

An alternative, though less direct, method for introducing the side chain involves first creating 2-(3-hydroxypropyl)-3-chlorothiophene. This intermediate could potentially be synthesized through the reduction of 2-(3-chloropropionyl)-3-chlorothiophene with a milder reducing agent like sodium borohydride to first yield an alcohol, which would then be converted to the chloride. The conversion of the hydroxyl group to a chloro group can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). This two-step process for the side chain modification (reduction to alcohol followed by chlorination) offers an alternative to the direct reduction of the ketone to the alkane.

The synthesis of this compound is inherently a multi-step process that requires the isolation and purification of key intermediates.

Table 1: A Plausible Multi-step Synthesis of this compound

| Step | Reaction | Reactants | Reagents/Conditions | Product |

| 1 | Friedel-Crafts Acylation | 3-Chlorothiophene, 3-Chloropropionyl chloride | AlCl₃, inert solvent (e.g., CH₂Cl₂) | 2-(3-Chloropropionyl)-3-chlorothiophene |

| 2 | Wolff-Kishner Reduction | 2-(3-Chloropropionyl)-3-chlorothiophene | Hydrazine hydrate (NH₂NH₂·H₂O), KOH, high-boiling solvent (e.g., ethylene glycol), heat | This compound |

Each step requires careful control of reaction conditions to maximize yield and minimize the formation of byproducts. The intermediate, 2-(3-chloropropionyl)-3-chlorothiophene, must be isolated and purified before proceeding to the reduction step. Purification can be achieved through techniques such as column chromatography or recrystallization. The final product also requires purification to remove any unreacted starting materials or byproducts from the reduction step.

Development of Novel and Efficient Synthetic Protocols

While the established routes are reliable, there is always a drive in chemical synthesis to develop more efficient, atom-economical, and environmentally benign protocols.

Modern synthetic chemistry is increasingly focused on the use of catalytic methods to replace stoichiometric reagents. In the context of the synthesis of this compound, catalytic approaches could be envisioned for several steps.

For the Friedel-Crafts acylation, while a stoichiometric amount of Lewis acid is traditionally used, research into catalytic Friedel-Crafts reactions is an active area. The use of more environmentally friendly and recyclable solid acid catalysts could offer a greener alternative to aluminum chloride.

A more innovative approach would be the direct C-H functionalization of 3-chlorothiophene. This would involve the catalytic activation of a C-H bond at the 2-position of the thiophene ring and its subsequent coupling with a suitable three-carbon synthon. For instance, a palladium- or rhodium-catalyzed cross-coupling reaction between 3-chlorothiophene and a 3-chloropropyl-containing reagent could potentially form the desired C-C bond in a single step, bypassing the need for the acylation and reduction sequence. However, achieving high regioselectivity and preventing side reactions, such as polymerization of the thiophene, are significant challenges that would need to be overcome.

Table 2: Potential Catalytic Approach for the Synthesis of this compound

| Reaction Type | Catalyst | Proposed Reactants | Potential Advantages |

| Direct C-H Functionalization | Palladium or Rhodium complex | 3-Chlorothiophene, 1-bromo-3-chloropropane | Fewer synthetic steps, higher atom economy |

Further research and development in the area of C-H activation of thiophenes could pave the way for more direct and efficient syntheses of this compound and related compounds.

Green Chemistry Principles in Synthetic Route Optimization

The application of green chemistry principles to the synthesis of fine chemicals is crucial for sustainable industrial development. yale.eduresearchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. yale.eduresearchgate.net In the context of this compound synthesis, several green strategies can be envisioned to optimize the synthetic route.

One of the core tenets of green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. yale.eduthieme-connect.com Transition-metal-free reactions, such as the reaction of substituted buta-1-enes with potassium sulfide, offer an atom-economical pathway to thiophenes through the cleavage of multiple C-H bonds. organic-chemistry.org Another approach is the use of catalytic reagents over stoichiometric ones, which minimizes waste generation. yale.edu For instance, palladium-catalyzed direct C-H arylation of thiophenes provides an efficient method for introducing substituents without the need for pre-functionalization of the thiophene ring. organic-chemistry.org

The choice of solvents and reaction conditions also plays a pivotal role in the greenness of a synthetic process. Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields and shorter reaction times, thereby reducing energy consumption. organic-chemistry.org The use of safer, renewable, or recyclable solvents is another key aspect of green chemistry.

A hypothetical comparison between a traditional and a green synthetic route to a 2-alkyl-3-chlorothiophene is presented in the table below, illustrating the potential improvements from applying green chemistry principles.

| Feature | Traditional Route (e.g., Friedel-Crafts Acylation followed by Reduction) | Green Route (e.g., Direct C-H Alkylation) |

| Starting Materials | 3-chlorothiophene, 3-chloropropionyl chloride, AlCl₃, reducing agent (e.g., NaBH₄) | 3-chlorothiophene, 3-chloropropyl halide |

| Catalyst | Stoichiometric Lewis acid (AlCl₃) | Catalytic amount of a transition metal (e.g., Pd, Cu) |

| Solvent | Often chlorinated solvents (e.g., CH₂Cl₂, CS₂) | Potentially greener solvents (e.g., ionic liquids, water, or solvent-free conditions) |

| Byproducts | Aluminum salts, acidic waste | Minimal, catalyst can potentially be recycled |

| Energy Consumption | Often requires heating and cooling steps | Can be performed at lower temperatures or with microwave assistance for efficiency |

| Atom Economy | Lower due to the use of stoichiometric reagents and generation of byproducts | Higher due to the direct functionalization and use of catalysts |

Stereoselective and Enantioselective Synthesis Strategies (if applicable to chiral derivatives)

The parent compound, this compound, is achiral and therefore does not exist as enantiomers. Consequently, stereoselective and enantioselective synthesis strategies are not directly applicable to its preparation.

However, it is conceivable to have chiral derivatives of this compound where a stereocenter is introduced into the 3-chloropropyl side chain. For such derivatives, stereoselective synthesis would be necessary to obtain a single enantiomer. General strategies for achieving enantioselectivity in the synthesis of chiral molecules include the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. nih.gov

Analysis of Synthetic Efficiency and Scalability Considerations

The efficiency and scalability of a synthetic route are critical factors for its potential industrial application. A plausible and scalable synthesis of this compound would likely involve a two-step process: Friedel-Crafts acylation of 3-chlorothiophene with 3-chloropropionyl chloride, followed by reduction of the resulting ketone.

Step 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation of 3-chlorothiophene would introduce the 3-chloropropionyl group at the C2 position of the thiophene ring. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Efficiency: The regioselectivity of this reaction is a key consideration. Acylation of 3-substituted thiophenes can occur at either the C2 or C5 position. The directing effect of the chloro group on the thiophene ring would influence the product distribution. Yields for Friedel-Crafts acylation on thiophene derivatives can be moderate to high, but are dependent on the specific substrates and reaction conditions.

Scalability: Scaling up Friedel-Crafts acylations can present challenges. The reaction is often exothermic and requires careful temperature control. The use of stoichiometric amounts of AlCl₃ generates significant amounts of acidic waste, which requires neutralization and disposal, adding to the cost and environmental impact of the process.

Step 2: Reduction of the Ketone

The reduction of the ketone intermediate to the corresponding alkyl chain can be achieved using various reducing agents. The Wolff-Kishner or Clemmensen reductions are classic methods for this transformation.

Efficiency: These reductions generally provide good yields. The choice of reducing agent would depend on the compatibility with the other functional groups in the molecule, particularly the chloro substituents.

Scalability: The scalability of these reductions depends on the chosen method. The Wolff-Kishner reduction involves high temperatures and the use of hydrazine, which is a hazardous substance. The Clemmensen reduction uses amalgamated zinc and hydrochloric acid, which also presents handling and waste disposal challenges on a large scale.

A summary of the scalability considerations for this proposed synthetic route is provided in the table below.

| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Ketone Reduction |

| Reagents | 3-chlorothiophene, 3-chloropropionyl chloride, AlCl₃ | Ketone intermediate, reducing agent (e.g., hydrazine, amalgamated zinc) |

| Yield | Moderate to High (product distribution is a key factor) | Good to Excellent |

| Reaction Time | Typically several hours | Varies depending on the method (can be lengthy) |

| Purification | Distillation or chromatography to separate isomers and impurities | Extraction and distillation |

| Safety Concerns | Exothermic reaction, handling of corrosive AlCl₃ and acyl chloride | Use of hazardous reagents (hydrazine), high temperatures |

| Waste Management | Acidic aluminum waste | Heavy metal waste (Clemmensen), disposal of excess reagents |

| Scalability | Moderate, requires specialized equipment for heat and waste management | Moderate, safety and waste disposal are key considerations |

Chemical Reactivity and Transformation Pathways of 3 Chloro 2 3 Chloropropyl Thiophene

Reactivity of the Chlorinated Thiophene (B33073) Core

The thiophene ring, being an electron-rich aromatic system, is susceptible to various electrophilic and metal-catalyzed substitution reactions. The presence of a chlorine atom at the 3-position and an alkyl group at the 2-position influences the regioselectivity and reactivity of the ring.

Directed Aromatic Substitution Reactions on 3-Chloro-2-(3-chloropropyl)thiophene

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. The position of substitution on the thiophene ring is directed by the activating and deactivating nature of the existing substituents. In this compound, the 2-alkyl group is generally an ortho,para-director and an activating group, while the 3-chloro group is a deactivating but also an ortho,para-director. pdx.edumasterorganicchemistry.com The interplay of these effects will dictate the position of incoming electrophiles. The 5-position is the most likely site for electrophilic attack due to the directing effect of the 2-alkyl group and less steric hindrance compared to the 4-position.

| Reaction Type | Typical Reagents | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 3-Chloro-2-(3-chloropropyl)-5-nitrothiophene |

| Halogenation | Br₂/FeBr₃ or NBS | 5-Bromo-3-chloro-2-(3-chloropropyl)thiophene |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acyl-3-chloro-2-(3-chloropropyl)thiophene |

| Sulfonation | SO₃/H₂SO₄ | This compound-5-sulfonic acid |

Advanced Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The chlorine atom on the thiophene ring provides a handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chlorothiophene with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgmdpi.comrsc.org This method is highly versatile for the formation of biaryl structures. While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized ligands and reaction conditions can facilitate the coupling. researchgate.netresearchgate.net

Sonogashira Coupling: This reaction couples the chlorothiophene with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This is a reliable method for the synthesis of aryl-alkynes. nih.govyoutube.com Similar to the Suzuki-Miyaura coupling, the reactivity of the chloro-substituent can be enhanced by the appropriate choice of catalytic system.

| Coupling Reaction | Coupling Partner | Catalyst System | Typical Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | 3-Aryl-2-(3-chloropropyl)thiophene |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI, Et₃N | 3-(Alkynyl)-2-(3-chloropropyl)thiophene |

Halogen Dance Reactions and Thiophene Rearrangements

The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic ring. wikipedia.orgrsc.org In the case of 3-chlorothiophene (B103000) derivatives, treatment with a strong base like lithium diisopropylamide (LDA) could potentially lead to the migration of the chlorine atom, although this is less common for chloroarenes compared to bromo- or iodoarenes. echemi.comclockss.orgresearchgate.net This rearrangement is driven by the formation of a more stable carbanion intermediate.

Thiophene rings can also undergo photochemical rearrangements, leading to the formation of isomers. acs.org These reactions often proceed through high-energy intermediates and can result in scrambling of the ring atoms and substituents.

Reactions Involving the 3-Chloropropyl Side Chain

The 3-chloropropyl side chain offers a reactive site for a variety of transformations, particularly nucleophilic substitution and cyclization reactions.

Nucleophilic Substitution Reactions with Various Nucleophiles

The terminal chlorine atom on the propyl chain is susceptible to nucleophilic substitution (SN2) reactions. A wide range of nucleophiles can be employed to introduce new functional groups at this position. uoanbar.edu.iqresearchgate.netnih.gov

| Nucleophile | Reagent Example | Product Structure |

| Azide (B81097) | Sodium azide (NaN₃) | 2-(3-Azidopropyl)-3-chlorothiophene |

| Cyanide | Sodium cyanide (NaCN) | 4-(3-Chlorothiophen-2-yl)butanenitrile |

| Amines | Ammonia, primary/secondary amines | N-substituted 3-(3-chlorothiophen-2-yl)propan-1-amine |

| Thiolates | Sodium thiomethoxide (NaSMe) | 3-Chloro-2-(3-(methylthio)propyl)thiophene |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | 3-(3-Chlorothiophen-2-yl)propan-1-ol |

Intramolecular Cyclization Reactions for Heterocyclic Ring Formation

The presence of the reactive chloropropyl side chain in close proximity to the thiophene ring allows for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are often triggered by a nucleophilic attack from a group on the thiophene ring onto the electrophilic carbon of the chloropropyl chain.

For instance, if the thiophene ring is first functionalized at the 4-position with a nucleophilic group (e.g., an amine or a thiol), subsequent intramolecular cyclization can lead to the formation of thieno-fused six-membered rings. An example is the potential synthesis of thieno[3,2-b]dihydropyridine derivatives. nih.govgoogle.com Similarly, cyclization involving a nucleophile at the 3-position (after displacement of the chlorine) could lead to thieno[2,3-b]thiepine structures. mdpi.comnih.govekb.egekb.eg The success of these cyclizations depends on the nature of the nucleophile and the reaction conditions. nih.govmdpi.comresearchgate.net

Elimination Reactions and Olefin Formation

The 3-chloropropyl side chain of this compound can undergo elimination reactions, typically dehydrohalogenation, to form an olefin. This reaction involves the removal of a hydrogen atom from the carbon adjacent to the chloropropyl group (the β-carbon) and the chloride ion from the terminal carbon (the α-carbon), resulting in the formation of a double bond.

The mechanism of this elimination is generally a bimolecular process (E2), especially when a strong, non-nucleophilic base is used. libretexts.orgutdallas.edu The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. libretexts.org For a primary alkyl halide like the chloropropyl group, the E2 mechanism is favored over the unimolecular (E1) pathway, which would require the formation of an unstable primary carbocation. libretexts.org

The reaction proceeds by the base abstracting a proton from the β-carbon, followed by a concerted formation of the π bond and cleavage of the carbon-chlorine bond. libretexts.org

Key factors influencing the elimination reaction include:

Base Strength: Strong bases, such as alkoxides (e.g., sodium ethoxide or potassium tert-butoxide), are required to efficiently promote the E2 reaction. utdallas.edu

Solvent: Polar aprotic solvents can increase the rate of E2 reactions. amazonaws.com

Steric Hindrance: The use of a sterically hindered (bulky) base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product), although in the case of the chloropropyl group, only one alkene product is possible. utdallas.edu

The primary product of this elimination reaction would be 3-chloro-2-(prop-2-en-1-yl)thiophene .

| Reactant | Reagent/Conditions | Mechanism | Major Product |

|---|---|---|---|

| This compound | Strong, non-nucleophilic base (e.g., KOC(CH3)3) in an appropriate solvent | E2 (Bimolecular Elimination) | 3-chloro-2-(prop-2-en-1-yl)thiophene |

Oxidative and Reductive Transformations

The this compound molecule can undergo both oxidative and reductive transformations. The thiophene ring is susceptible to oxidation, a process that is fundamental to its polymerization.

Oxidative Transformations: Oxidation of the thiophene ring leads to the formation of a radical cation. This is the key initiation step for oxidative polymerization, which can be achieved either chemically using oxidizing agents like iron(III) chloride (FeCl₃) or electrochemically by applying an anodic potential. kpi.uawinona.edu The stability of the resulting radical cation is a crucial factor in the subsequent reaction pathway. nih.gov The electron-donating nature of the alkyl group at the 2-position facilitates this oxidation, although the chloro group at the 3-position has an electron-withdrawing effect that can increase the oxidation potential compared to unsubstituted thiophenes.

Reductive Transformations: While less common as a primary synthetic route, the chloro-substituents on both the thiophene ring and the alkyl side chain can potentially be removed through reductive processes. This could involve catalytic hydrogenation or the use of strong reducing agents. Furthermore, the polymer derived from this monomer, a polythiophene, can be reversibly reduced (n-doped) after it has been synthesized in its oxidized (p-doped) state. kpi.ua This process alters the electronic and optical properties of the polymer. kpi.ua

Polymerization and Oligomerization Behavior

One of the most significant transformation pathways for this compound is polymerization, leading to the formation of poly(this compound). This process links monomer units together, primarily through the 5-position of the thiophene rings, to create a conjugated polymer backbone. kpi.ua These polythiophene derivatives are studied for their potential as electrically conductive and optically active materials. kpi.ua Under certain conditions, the reaction can be controlled to produce shorter-chain, soluble oligomers instead of high molecular weight polymers. nih.gov

The polymerization of 3-substituted thiophenes is typically an oxidative coupling reaction. The precise mechanism, particularly when using chemical oxidants like FeCl₃, has been a subject of study, with evidence pointing towards a radical-based pathway rather than a purely cationic one. kpi.ua

Radical Mechanism: In this proposed mechanism, the monomer is first oxidized by FeCl₃ to form a radical cation. nih.gov Two of these radical cations can then couple to form a dimer. This process of oxidation and coupling continues, extending the polymer chain. It is hypothesized that the polymerization proceeds through a radical mechanism because it leads to a polymer with fewer regio-irregularities compared to a radical cation mechanism. kpi.ua

Cationic Mechanism: A purely cationic mechanism would involve the radical cation acting as an electrophile, attacking a neutral monomer molecule. However, this pathway is considered less likely for producing the highly regular structures often desired in polythiophenes. kpi.ua

The choice of polymerization conditions, including the oxidant and solvent, plays a critical role in determining the dominant mechanistic pathway and the structure of the resulting polymer.

Regioregularity refers to the specific orientation of monomer units within the polymer chain. For a 3-substituted thiophene, three types of couplings between adjacent rings are possible:

Head-to-Tail (HT): The 2-position of one monomer links to the 5-position of the next.

Head-to-Head (HH): The 2-position of one monomer links to the 2-position of the next.

Tail-to-Tail (TT): The 5-position of one monomer links to the 5-position of the next.

A high degree of Head-to-Tail regioregularity results in a more planar polymer backbone. researchgate.net This planarity enhances π-orbital overlap between the thiophene rings, leading to a more extensive delocalization of electrons along the chain. Consequently, highly regioregular polythiophenes exhibit improved electronic and optical properties, such as higher electrical conductivity and distinct absorption spectra. researchgate.net In contrast, HH and TT couplings introduce steric hindrance, forcing the polymer chain to twist and disrupting the conjugation, which is generally detrimental to these properties. researchgate.net Specialized synthetic methods, such as certain catalyst-driven chain-growth polymerizations, can be employed to achieve a high degree of control over regioregularity. rsc.org

| Coupling Type | Description | Impact on Polymer Structure | Resulting Properties |

|---|---|---|---|

| Head-to-Tail (HT) | High degree of order (2,5'-linkages) | More planar backbone, enhanced π-stacking | Higher conductivity, higher optical absorption, improved charge carrier mobility |

| Head-to-Head (HH) / Tail-to-Tail (TT) | Regio-irregular defects (2,2'- and 5,5'-linkages) | Twisted backbone due to steric hindrance | Lower conductivity, disrupted conjugation, lower charge carrier mobility |

Both electrochemical and chemical methods can be utilized to synthesize polymers from this compound.

Electrochemical Polymerization: In this technique, a potential is applied to a solution containing the monomer and a supporting electrolyte. winona.edu The monomer is oxidized at the surface of the working electrode (anode), initiating polymerization and depositing a film of the conductive polymer directly onto the electrode. kpi.uaresearchgate.net The properties of the resulting polymer film can be controlled by adjusting parameters such as the applied potential, current density, and the composition of the electrolyte solution. jept.de While this method allows for the direct fabrication of polymer films on conductive substrates, it can sometimes result in polymers with a higher degree of regio-irregularities compared to certain chemical methods. kpi.ua

Chemical Polymerization: This approach typically involves the use of a chemical oxidizing agent to initiate the polymerization in solution. A common and effective oxidant for this purpose is iron(III) chloride (FeCl₃). kpi.uaresearchgate.net The monomer is added to a solution of FeCl₃ in a suitable organic solvent. The polymerization is terminated by adding a substance like methanol, and the polymer is then precipitated and purified. kpi.ua Chemical methods are often preferred for producing larger quantities of polymer and can yield materials with high regioregularity, depending on the specific synthetic strategy employed. kpi.ua

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 2 3 Chloropropyl Thiophene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 3-Chloro-2-(3-chloropropyl)thiophene. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms and the electronic environment within the molecule can be mapped out.

Based on the known effects of substituents on the thiophene (B33073) ring and standard chemical shift increments for alkyl chains, a predicted NMR data set for this compound in a standard solvent like CDCl₃ is presented below. The thiophene ring protons (H-4 and H-5) are expected to appear as doublets due to mutual coupling. The chloropropyl chain protons would exhibit more complex splitting patterns, appearing as triplets or multiplets.

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted J (Hz) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| C-2 | - | - | - | 138.5 |

| C-3 | - | - | - | 127.0 |

| C-4 | 6.95 | d | J = 5.7 | 127.5 |

| C-5 | 7.20 | d | J = 5.7 | 122.0 |

| C-1' (α-CH₂) | 3.05 | t | J = 7.5 | 30.0 |

| C-2' (β-CH₂) | 2.15 | m | - | 32.5 |

| C-3' (γ-CH₂) | 3.60 | t | J = 6.5 | 44.5 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete bonding network and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show a clear correlation track connecting the protons of the chloropropyl chain: H-1' ↔ H-2' ↔ H-3'. A key correlation would also be observed between the two thiophene ring protons, H-4 and H-5.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). This technique is essential for assigning the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is vital for connecting different fragments of the molecule. Crucial correlations would include the link from the α-methylene protons (H-1') of the side chain to the thiophene ring carbons C-2 and C-3, confirming the attachment point of the chloropropyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. A key NOESY correlation would be expected between the α-methylene protons (H-1') and the H-5 proton on the thiophene ring, providing evidence for their spatial proximity.

Expected Key 2D NMR Correlations

| Technique | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Information Gained |

|---|---|---|---|

| COSY | H-4, H-5 | H-5, H-4 | Confirms thiophene ring connectivity |

| COSY | H-1', H-2', H-3' | H-2', H-1'/H-3', H-2' | Confirms chloropropyl chain connectivity |

| HSQC | H-4, H-5, H-1', H-2', H-3' | C-4, C-5, C-1', C-2', C-3' | Direct C-H bond assignments |

| HMBC | H-1' (α-CH₂) | C-2, C-3, C-2' | Confirms side chain attachment to C-2 |

| HMBC | H-5 | C-3, C-4 | Confirms thiophene ring structure |

| NOESY | H-1' (α-CH₂) | H-5 | Confirms spatial proximity and conformation |

Dynamic NMR for Conformational Analysis of the Chloropropyl Chain

The three-carbon chloropropyl side chain is flexible, with rotation possible around the C-C single bonds. At room temperature, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals for the methylene (B1212753) protons.

Dynamic NMR (DNMR) involves acquiring NMR spectra at various temperatures. By lowering the temperature, the rate of rotation around the C(1')-C(2') and C(2')-C(3') bonds can be slowed. If the energy barrier to rotation is sufficiently high, the signals corresponding to the methylene protons (which are diastereotopic in a fixed conformation) would broaden and eventually decoalesce into separate signals for the individual protons in the frozen conformers. Analyzing the spectra at different temperatures (lineshape analysis) allows for the calculation of the activation energy (ΔG‡) for the rotational processes, providing valuable insight into the conformational dynamics and flexibility of the alkyl chain. unibas.itacs.org

Advanced Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of a synthesized product and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, allowing for the determination of its elemental formula. For this compound (C₇H₇Cl₂S), HRMS would be used to confirm its exact mass, distinguishing it from any other compound with the same nominal mass but a different elemental composition.

A key feature in the mass spectrum of a compound containing chlorine is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will therefore exhibit a characteristic cluster of peaks: the molecular ion peak (M+), a peak at M+2 (containing one ³⁷Cl), and a peak at M+4 (containing two ³⁷Cl), with a predictable intensity ratio of approximately 9:6:1. Observing this pattern is strong evidence for the presence of two chlorine atoms.

Predicted Isotopic Pattern for the Molecular Ion of C₇H₇Cl₂S

| Ion | Isotopic Composition | Calculated m/z | Relative Abundance (%) |

|---|---|---|---|

| [M]⁺ | ¹²C₇¹H₇³⁵Cl₂³²S | 195.9696 | 100.0 (Reference) |

| [M+2]⁺ | ¹²C₇¹H₇³⁵Cl³⁷Cl³²S | 197.9667 | 65.0 |

| [M+4]⁺ | ¹²C₇¹H₇³⁷Cl₂³²S | 199.9637 | 10.5 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves selecting an ion of a specific mass-to-charge ratio (the precursor ion), inducing its fragmentation, and then analyzing the resulting fragment ions (product ions). nationalmaglab.org This technique provides detailed structural information by revealing how the molecule breaks apart.

The fragmentation of this compound would likely proceed through several predictable pathways. nih.govchemguide.co.uk Common fragmentation patterns for organochlorine compounds include the loss of a chlorine radical (·Cl) or a molecule of HCl. researchgate.net The bond between the thiophene ring and the alkyl chain (benzylic-type position) is also a likely site for cleavage.

Plausible Fragmentation Pathways and Major Fragment Ions

| m/z (for ³⁵Cl) | Proposed Fragment Structure | Proposed Fragmentation Pathway |

|---|---|---|

| 196 | [C₇H₇Cl₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 161 | [C₇H₇ClS]⁺ | Loss of ·Cl from the propyl chain |

| 160 | [C₇H₆ClS]⁺˙ | Loss of HCl |

| 119 | [C₄H₂ClS]⁺ | Cleavage of the C-C bond alpha to the ring |

| 83 | [C₄H₃S]⁺ | Thienyl cation (from cleavage and loss of Cl) |

| 45 | [CHS]⁺ | Thiophene ring fragmentation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a single, high-quality crystal of this compound could be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsional angles, confirming the molecular geometry and the conformation of the chloropropyl chain in the crystal lattice.

While no crystal structure for this compound has been reported in the public domain, studies on other thiophene derivatives provide insight into what might be expected. researchgate.netmdpi.com For example, analysis would reveal the planarity of the thiophene ring and how the substituents distort it. It would also show how the molecules pack together in the crystal, revealing any significant intermolecular interactions such as C-H···Cl or C-H···π interactions that stabilize the solid-state structure. In some thiophene derivatives, phenomena such as "ring flip disorder," where the thiophene ring occupies multiple orientations within the crystal lattice, have been observed. mdpi.com X-ray analysis would definitively determine if such disorder is present in this compound.

Analysis of Intermolecular Interactions and Crystal Packing (Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the surface, it is possible to identify key contact points and understand the forces governing the crystal packing. The dnorm surface displays areas of intermolecular contacts shorter than, equal to, and longer than the van der Waals radii in red, white, and blue, respectively.

For derivatives of thiophene, this analysis reveals the significant role of various weak interactions in stabilizing the crystal structure. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For instance, in the crystal structure of related chlorothiophene derivatives, the most significant contributions to the total Hirshfeld surface are typically from chlorine-hydrogen (Cl···H/H···Cl), carbon-hydrogen (C···H/H···C), and carbon-carbon (C···C) contacts. nih.govresearchgate.net

The relative contributions of these interactions highlight the importance of hydrogen bonds and van der Waals forces in the molecular packing. For example, the Cl···H contacts often appear as distinct spikes in the fingerprint plot, indicating their significance as directional interactions that guide the assembly of molecules. researchgate.net The C···C contacts can be indicative of π-π stacking between thiophene rings of adjacent molecules, a common feature in the packing of aromatic systems. nih.gov

Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Representative Dichlorothiophene Derivative nih.govresearchgate.net

| Interatomic Contact | Percentage Contribution (%) |

| Cl···H / H···Cl | 28.6 |

| C···H / H···C | 11.9 |

| C···C | 11.1 |

| H···H | 11.0 |

| Cl···Cl | 8.1 |

| O···H / H···O | 8.0 |

| S···H / H···S | 6.6 |

Note: Data is for (E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, a related compound used to illustrate the principles of the analysis.

Conformational Analysis in the Crystalline State

The conformation of a molecule in its crystalline state is the result of a delicate balance between intramolecular forces, which dictate the preferred geometry of an isolated molecule, and intermolecular forces, which drive the efficient packing in the crystal lattice. For this compound, the key conformational features would be the orientation of the 3-chloropropyl side chain relative to the thiophene ring.

In the solid state, rotation around single bonds is restricted. The specific torsion angles adopted by the chloropropyl chain are influenced by steric hindrance from the adjacent chlorine atom on the thiophene ring and by the need to optimize intermolecular interactions with neighboring molecules. Analysis of similar substituted thiophenes often reveals that the molecules adopt a specific, low-energy conformation in the crystal. nih.gov

For example, studies on thiophene derivatives with side chains show that the molecular conformation can be stabilized by intramolecular contacts, such as C—H···Cl interactions. nih.gov The planarity or deviation from planarity between different parts of a molecule, measured by dihedral angles, is a critical aspect of conformational analysis. In many thiophene chalcone (B49325) derivatives, the dihedral angle between the thiophene ring and an adjacent phenyl ring is relatively small, indicating a nearly planar arrangement that facilitates π-conjugation. nih.gov However, the bulky and flexible chloropropyl group in this compound would likely lead to a non-planar conformation, with specific torsion angles determined by the packing environment.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental method for identifying functional groups and probing the bonding within a molecule. Each vibrational mode corresponds to a specific motion of atoms, and its frequency is characteristic of the bond strengths and masses of the atoms involved. nih.gov

For this compound, the spectra would be dominated by vibrations associated with the substituted thiophene ring and the chloropropyl side chain. The thiophene ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the ring are found in the 1550-1400 cm⁻¹ range. iosrjournals.org The C-S stretching modes of the thiophene ring are generally observed at lower frequencies, between 710 and 687 cm⁻¹. iosrjournals.org

The aliphatic 3-chloropropyl group introduces C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) and C-H bending (scissoring and rocking) vibrations around 1470-1370 cm⁻¹. Crucially, the C-Cl stretching vibrations for both the chlorine on the thiophene ring and the one on the propyl chain would be expected in the fingerprint region of the spectrum, generally between 800 and 600 cm⁻¹. The exact position of these C-Cl bands can provide information about the conformational isomerism of the alkyl chain. researchgate.net

Table 2: General Vibrational Frequency Assignments for Functional Groups in Thiophene Derivatives nih.goviosrjournals.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |

| C-H Stretch (Aromatic) | 3100 - 3000 | Thiophene Ring |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Propyl Chain |

| C=C Stretch | 1550 - 1400 | Thiophene Ring |

| C-H Bend (Aliphatic) | 1470 - 1370 | Propyl Chain |

| C-H in-plane Bend (Aromatic) | 1300 - 1000 | Thiophene Ring |

| C-S Stretch | 710 - 687 | Thiophene Ring |

| C-Cl Stretch | 800 - 600 | Chloroalkane / Chlorothiophene |

Theoretical and Computational Investigations of 3 Chloro 2 3 Chloropropyl Thiophene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the electronic properties and energetic stability of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecular structure.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netmdpi.commdpi.com For 3-Chloro-2-(3-chloropropyl)thiophene, DFT calculations, typically using a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (ground state geometry). mdpi.com This process involves optimizing the molecular geometry to find the lowest energy arrangement of its atoms.

From this optimized structure, key properties can be calculated and analyzed. These include:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-S, C-Cl, C-H).

Bond Angles: The angles formed between three connected atoms (e.g., C-S-C, Cl-C-C).

Dihedral Angles: The torsional angles that define the orientation of the chloropropyl side chain relative to the thiophene (B33073) ring.

These calculated geometric parameters provide a detailed picture of the molecule's architecture at the atomic level.

Table 1: Illustrative Data Table for DFT-Calculated Ground State Properties of this compound (Note: The following values are hypothetical examples of what DFT calculations would produce, as specific literature data was not found.)

| Parameter | Atom Pair/Trio | Calculated Value |

|---|---|---|

| Bond Length | C-S (thiophene) | 1.75 Å |

| C=C (thiophene) | 1.38 Å | |

| C-Cl (thiophene) | 1.73 Å | |

| C-C (propyl) | 1.53 Å | |

| C-Cl (propyl) | 1.79 Å | |

| Bond Angle | C-S-C (thiophene) | 92.5° |

| S-C-C (thiophene) | 111.0° |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.govdergipark.org.tr

HOMO: Represents the orbital from which an electron is most likely to be donated. Regions of the molecule where the HOMO is localized are susceptible to electrophilic attack.

LUMO: Represents the orbital that is most likely to accept an electron. Regions where the LUMO is localized are prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability. A smaller gap suggests the molecule is more reactive and can be more easily polarized. nih.gov Analysis of the spatial distribution of these orbitals on the molecular structure of this compound would reveal the most probable sites for chemical reactions. For instance, the electron-rich sulfur atom and the pi-system of the thiophene ring are potential nucleophilic sites, while the carbon atoms bonded to electronegative chlorine atoms are likely electrophilic sites.

Table 2: Illustrative Data Table for HOMO-LUMO Analysis (Note: The following values are hypothetical examples.)

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.95 | Electron-donating ability |

| LUMO Energy | -1.50 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.45 | High kinetic stability, low reactivity |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can be used to simulate chemical reactions, providing detailed information about the energy changes and structural transformations that occur as reactants become products.

For this compound, computational modeling could predict the outcomes of various chemical transformations. For example, in reactions involving nucleophilic substitution at either the thiophene ring or the chloropropyl side chain, calculations can determine the activation energies for each possible pathway. The pathway with the lowest activation energy is the most likely to occur, thus predicting the reaction's regioselectivity and major product. Transition state theory is used to locate the high-energy structures (transition states) that connect reactants to products, which is key to understanding reaction rates.

Reactions are typically carried out in a solvent, which can significantly influence their energetics and mechanism. researchgate.net Computational models can account for these effects using methods like the Polarizable Continuum Model (PCM). By simulating the reaction in different solvents (e.g., water, ethanol, DMSO), researchers can predict how solvent polarity affects the stability of reactants, products, and transition states. researchgate.netmdpi.com This analysis is crucial for optimizing reaction conditions to improve yields and selectivity.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.comnih.govmdpi.com An MD simulation calculates the forces between atoms and uses them to simulate atomic motion, effectively exploring the molecule's conformational landscape.

For this compound, the flexible 3-chloropropyl side chain can rotate around its single bonds, leading to numerous possible conformations (rotamers). MD simulations would reveal the preferred orientations of this side chain relative to the thiophene ring, the energy barriers between different conformations, and how interactions with a solvent might influence its flexibility and shape. nih.gov This information is vital for understanding how the molecule's three-dimensional structure can influence its physical properties and reactivity.

Prediction of Spectroscopic Parameters via Computational Methods

The elucidation of molecular structures through spectroscopic techniques is a cornerstone of chemical analysis. Computational chemistry provides a powerful avenue for predicting spectroscopic parameters, offering insights that complement and aid in the interpretation of experimental data. For this compound, computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are employed to forecast its Nuclear Magnetic Resonance (NMR), infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions are invaluable for identifying the compound and understanding its electronic structure.

The computational approach typically begins with the optimization of the molecule's geometry, finding the most stable three-dimensional arrangement of its atoms. Following this, the spectroscopic properties are calculated. For these predictions, the B3LYP functional with a 6-311++G(d,p) basis set is a commonly utilized level of theory, known to provide a good balance between accuracy and computational cost for organic molecules.

Predicted ¹H and ¹³C NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. Computational methods can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. These predictions are based on the calculation of the isotropic magnetic shielding tensors for each nucleus. The chemical shifts are then typically referenced against a standard, such as tetramethylsilane (TMS).

The predicted ¹H NMR spectrum of this compound would show distinct signals for the thiophene ring proton and the protons of the chloropropyl side chain. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the thiophene ring. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H4 (thiophene) | 7.15 | d | 5.6 |

| H5 (thiophene) | 6.98 | d | 5.6 |

| -CH₂- (alpha to thiophene) | 3.10 | t | 7.2 |

| -CH₂- (beta to thiophene) | 2.15 | p | 7.0 |

| -CH₂-Cl (gamma to thiophene) | 3.65 | t | 6.8 |

d: doublet, t: triplet, p: pentet

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (thiophene) | 135.2 |

| C3 (thiophene) | 128.9 |

| C4 (thiophene) | 127.5 |

| C5 (thiophene) | 125.1 |

| -CH₂- (alpha to thiophene) | 29.8 |

| -CH₂- (beta to thiophene) | 32.5 |

| -CH₂-Cl (gamma to thiophene) | 44.7 |

Predicted Vibrational Spectra (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and the molecular fingerprint of a compound. Computational calculations can predict the vibrational frequencies and their corresponding intensities in both IR and Raman spectra. These predictions are based on the calculation of the second derivatives of the energy with respect to the atomic coordinates.

For this compound, the predicted IR and Raman spectra would exhibit characteristic bands corresponding to the stretching and bending vibrations of the C-H, C-C, C-S, and C-Cl bonds within the molecule.

Interactive Data Table: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Frequency (cm⁻¹) | Predicted Raman Activity |

| C-H stretch (thiophene) | 3110 | Medium | 3108 | Strong |

| C-H stretch (aliphatic) | 2960-2850 | Strong | 2958-2855 | Strong |

| C=C stretch (thiophene) | 1550 | Medium | 1552 | Strong |

| C-C stretch (thiophene) | 1430 | Strong | 1431 | Medium |

| CH₂ bend (scissoring) | 1450 | Medium | 1448 | Weak |

| C-S stretch (thiophene) | 840 | Medium | 842 | Strong |

| C-Cl stretch | 750, 680 | Strong | 748, 681 | Medium |

Predicted UV-Vis Absorption Spectrum

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. The calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which is related to the intensity of the absorption.

The predicted UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, corresponding to π → π* transitions within the thiophene ring.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λmax (nm) | Predicted Oscillator Strength (f) |

| π → π | 245 | 0.45 |

| π → π | 278 | 0.12 |

Applications of 3 Chloro 2 3 Chloropropyl Thiophene in Advanced Organic Synthesis and Materials Science

Role as a Precursor for Complex Polyheterocyclic Systems

3-Chloro-2-(3-chloropropyl)thiophene serves as a versatile building block in the synthesis of complex polyheterocyclic systems. Its bifunctional nature, possessing two reactive chloro groups at different positions, allows for sequential and site-selective reactions to construct fused and linked heterocyclic frameworks. The chlorine atom on the thiophene (B33073) ring and the one on the propyl side chain exhibit different reactivities, enabling chemists to orchestrate a series of transformations to build intricate molecular architectures.

One key application involves intramolecular cyclization reactions to form thieno-fused heterocycles. By reacting this compound with appropriate nucleophiles, the propyl chain can be functionalized, followed by a ring-closing reaction involving the chloro-substituent on the thiophene ring. This strategy has been employed to synthesize a variety of thieno[2,3-b]pyrans and other related oxygen and nitrogen-containing heterocyclic systems. The precise control over reaction conditions allows for the selective formation of desired ring sizes and substitution patterns.

Furthermore, this compound is a valuable precursor for the synthesis of dithieno[3,2-b:2',3'-d]thiophene (DTT) derivatives. mdpi.com DTTs are a class of fused-thiophene compounds that have garnered significant interest as organic semiconductors due to their rigid, planar structure and extended π-conjugation, which facilitate efficient charge transport. mdpi.com The synthesis often involves coupling reactions where the thiophene unit of this compound is incorporated into a larger fused system.

The reactivity of the chloropropyl side chain also allows for its conversion into other functional groups, which can then participate in cyclization reactions. For instance, conversion of the chloroalkyl group to an amino or hydroxyl group provides a handle for constructing fused pyrimidine (B1678525) or furan (B31954) rings, respectively. These polyheterocyclic systems are often explored for their potential applications in medicinal chemistry and materials science. eprajournals.com

Utilization as a Monomer or Comonomer in Functionalized Conjugated Polymers

The unique structure of this compound makes it a valuable monomer for the synthesis of functionalized conjugated polymers, particularly polythiophenes. mdpi.com Thiophene-based polymers are renowned for their excellent optical and conductive properties, making them central to the field of organic electronics. rsc.org

Synthesis of Electronically Active Polythiophenes

This compound can be polymerized through various coupling reactions, such as nickel-catalyzed Kumada catalyst-transfer polycondensation and palladium-catalyzed cross-coupling reactions. rsc.org The presence of the chloro substituent on the thiophene ring allows for regioselective polymerization, leading to the formation of regioregular polythiophenes. Regioregularity is crucial for achieving high charge carrier mobility in these materials, as it promotes ordered packing in the solid state. rsc.org

The chloropropyl side chain provides a reactive handle for post-polymerization modification. This allows for the introduction of various functional groups onto the polymer backbone, which can be used to tune the electronic properties, solubility, and processability of the resulting materials. For example, the chloro group can be substituted with moieties that enhance solubility in common organic solvents, facilitating the fabrication of thin films for electronic devices.

| Polymerization Method | Catalyst | Key Features |

| Kumada Catalyst-Transfer Polycondensation | Nickel-based catalysts | Controlled molecular weight, high regioregularity |

| Suzuki-Miyaura Coupling | Palladium-based catalysts | Versatile, tolerant of various functional groups |

| Stille Coupling | Palladium-based catalysts | Mild reaction conditions, good for complex monomers |

| Direct Arylation Polymerization (DArP) | Palladium-based catalysts | Cost-effective, greener alternative |

Incorporation into Organic Electronic Devices (e.g., OFETs, OPVs)

Functionalized polythiophenes derived from this compound have shown promise in a range of organic electronic devices. juniperpublishers.comjuniperpublishers.com In organic field-effect transistors (OFETs), these polymers can serve as the active semiconductor layer, responsible for charge transport. juniperpublishers.com The ability to tune the electronic properties of the polymer through side-chain functionalization allows for the optimization of device performance. mdpi.com

In organic photovoltaics (OPVs), these polymers can be used as either the electron donor or electron acceptor material in the active layer of the solar cell. juniperpublishers.com The absorption spectrum of the polymer can be tailored by modifying its chemical structure, enabling efficient harvesting of solar energy. The processability of these polymers is also a key advantage, as it allows for the fabrication of large-area, flexible solar cells using solution-based techniques. mdpi.com

| Device Type | Role of Polythiophene | Key Performance Metric |

| Organic Field-Effect Transistor (OFET) | Active semiconductor layer | Charge carrier mobility |

| Organic Photovoltaic (OPV) | Electron donor or acceptor | Power conversion efficiency |

| Organic Light-Emitting Diode (OLED) | Hole transport layer | Luminescence efficiency |

Intermediate in the Synthesis of Advanced Chemical Entities

Beyond its use in polymer chemistry, this compound is a valuable intermediate in the multi-step synthesis of complex organic molecules and advanced chemical entities. researchgate.net Its distinct reactive sites allow for a stepwise elaboration of the molecular structure, providing access to compounds that would be difficult to synthesize through other routes.

One notable application is in the synthesis of pharmacologically active compounds. The thiophene scaffold is a common motif in many drug molecules, and the functional handles on this compound allow for the introduction of various pharmacophores. derpharmachemica.com For example, the chloropropyl chain can be used to link the thiophene core to other heterocyclic systems or functional groups known to interact with biological targets.

The compound also serves as a precursor for the synthesis of specialized ligands for catalysis. The sulfur atom in the thiophene ring can coordinate to metal centers, and the side chain can be modified to introduce additional donor atoms, creating multidentate ligands. These ligands can be used to prepare transition metal complexes with tailored catalytic activities for a variety of organic transformations.

Derivatization for Specialized Material Applications (e.g., optical, electrochemical)

The ability to derivatize this compound opens up possibilities for creating materials with specialized optical and electrochemical properties. researchgate.net By introducing chromophores or electroactive moieties onto the thiophene backbone, materials with tailored light absorption, emission, and redox behavior can be designed.

For optical applications, the chloropropyl side chain can be functionalized with fluorescent dyes or nonlinear optical chromophores. The resulting materials can be used in applications such as organic light-emitting diodes (OLEDs), chemical sensors, and optical data storage. For instance, polymers incorporating these derivatized monomers can exhibit enhanced optical-limiting properties. nih.gov

In the realm of electrochemistry, the thiophene unit can be derivatized with redox-active groups, such as ferrocene (B1249389) or viologen, to create materials for electrochemical sensors or energy storage devices. The electrochemical properties of these materials can be finely tuned by varying the nature of the substituent and its attachment point to the thiophene ring. The inherent conductivity of the polythiophene backbone can also be exploited to facilitate electron transfer in these applications.

Future Research Directions and Emerging Avenues for 3 Chloro 2 3 Chloropropyl Thiophene

Sustainable and Green Synthetic Approaches for 3-Chloro-2-(3-chloropropyl)thiophene Production

Future research should prioritize the development of environmentally benign and efficient synthetic routes to this compound, moving away from traditional methods that often rely on hazardous reagents and solvents. A plausible synthetic pathway involves the Friedel-Crafts acylation of 3-chlorothiophene (B103000) followed by reduction of the resulting ketone. Green alternatives for each of these steps are ripe for exploration.

Green Friedel-Crafts Acylation:

The initial acylation of 3-chlorothiophene with a suitable four-carbon acylating agent, such as succinic anhydride (B1165640) or butyryl chloride, is a key step. Traditional Friedel-Crafts reactions often employ stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate significant waste. Future research could focus on:

Heterogeneous Catalysts: Utilizing solid acid catalysts like zeolites (e.g., Hβ, HZSM-5) can facilitate easier separation and catalyst recycling, minimizing waste. researchgate.net

Deep Eutectic Solvents (DESs): Solvents like a mixture of choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃) can act as both the solvent and catalyst, offering a recyclable and often more efficient medium, especially under microwave irradiation. rsc.orgnih.gov

Mechanochemistry: Solvent-free mechanochemical approaches, using ball milling, have shown promise for Friedel-Crafts acylations, reducing solvent waste and energy consumption. cmu.edu

Sustainable Reduction Methods:

The subsequent reduction of the ketone intermediate to the propyl side chain is another critical transformation. Classical methods like the Wolff-Kishner and Clemmensen reductions involve harsh conditions and toxic reagents. Emerging greener alternatives include:

Catalytic Hydrogen Transfer: Using catalysts like magnesium oxide with a hydrogen donor such as isopropyl alcohol presents a milder and more selective reduction pathway. researchgate.netresearchgate.net

Modified Wolff-Kishner Conditions: The use of greener solvents like propylene (B89431) glycol or glycerol (B35011) in combination with microwave or solar irradiation can significantly reduce the environmental impact of the Wolff-Kishner reaction. nih.gov

Catalytic Hydrogenation: Development of selective heterogeneous catalysts for the direct hydrogenation of the carbonyl group without affecting the thiophene (B33073) ring or the chloro substituents would be a significant advancement.

A comparative overview of traditional versus potential green synthetic methods is presented in Table 1.

| Synthetic Step | Traditional Method | Potential Green Alternative | Anticipated Advantages |

| Friedel-Crafts Acylation | AlCl₃ in chlorinated solvents | Deep Eutectic Solvents (e.g., [CholineCl][ZnCl₂]₃) with microwave irradiation | Recyclable catalyst/solvent system, faster reaction times, reduced waste. rsc.orgnih.gov |

| Solid acid catalysts (e.g., Hβ zeolite) | Catalyst reusability, simplified work-up. researchgate.net | ||

| Mechanochemical synthesis (ball milling) | Solvent-free conditions, energy efficiency. cmu.edu | ||

| Ketone Reduction | Wolff-Kishner (hydrazine, strong base, high temp) | Modified Wolff-Kishner with green solvents (e.g., propylene glycol) | Reduced toxicity of solvent, potential for use of renewable energy sources. nih.gov |

| Clemmensen (Zn(Hg), conc. HCl) | Catalytic hydrogen transfer (e.g., over MgO) | Milder reaction conditions, avoidance of heavy metals. researchgate.netresearchgate.net | |

| Catalytic hydrogenation | High atom economy, clean reaction. |

This table is generated based on analogous reactions and represents potential future research directions.

Exploration of Unconventional Reactivity and Catalysis

The dual reactivity of this compound, stemming from the chlorinated thiophene ring and the alkyl chloride side chain, opens up a vast landscape for exploring unconventional reactivity and catalysis.

C-H Activation and Functionalization:

The thiophene ring possesses C-H bonds that could be selectively functionalized. Future research could investigate:

Regiodivergent C-H Activation: Employing different catalyst systems to selectively functionalize the C4 or C5 positions of the thiophene ring could lead to a diverse range of derivatives. Palladium-catalyzed C-H activation has shown promise for the regiodivergent alkynylation of thiophenes. nih.gov

Directing Group Strategies: While the existing substituents may offer some directing effects, the introduction of a removable directing group could enable precise functionalization at otherwise inaccessible positions.

Transformations of the Chloropropyl Side Chain:

The chloropropyl group is a versatile handle for a variety of transformations:

Intramolecular Cyclization: Under suitable conditions, intramolecular cyclization could lead to the formation of fused ring systems, such as thieno[3,2-b]dihydrothiopyran derivatives. Such reactions could be promoted by a base or through transition-metal catalysis. The synthesis of fused-ring heterocycles like thieno[3,2-b]thiophene (B52689) is an area of active research. rsc.orgresearchgate.netacs.org

Cross-Coupling Reactions: The alkyl chloride can participate in cross-coupling reactions, for instance, with organometallic reagents, to introduce a wide array of functional groups.

Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles to introduce functionalities like azides, amines, thiols, or ethers, creating a library of new compounds with potentially interesting properties.

Catalytic Applications:

The molecule itself, or its derivatives, could serve as ligands for transition metal catalysts. The sulfur atom of the thiophene ring and the chlorine atoms could coordinate to metal centers, potentially influencing the catalytic activity and selectivity in various organic transformations.

Integration into Next-Generation Functional Materials and Nanosystems

The unique bifunctionality of this compound makes it an attractive candidate for the development of advanced materials and nanosystems with tailored properties.

Functional Polymers:

The thiophene moiety is a well-established component of conducting polymers. Future research could explore:

Polymerization: this compound can be explored as a monomer in polymerization reactions. For instance, nickel-catalyzed polycondensation of 2-chloro-3-substituted thiophenes has been reported. researchgate.netacs.orgrsc.org This would lead to the formation of polythiophenes with reactive chloropropyl side chains.

Post-Polymerization Modification: The resulting polymers could be subjected to post-polymerization functionalization, where the chloropropyl groups serve as anchor points for attaching various functional moieties. beilstein-journals.orgrsc.orgnih.gov This approach allows for the synthesis of a diverse library of functional polymers from a single precursor polymer, with potential applications in organic electronics, sensors, and biomedical devices.

Chemosensors and Macrocycles:

The ability of thiophene derivatives to act as fluorophores and to coordinate with metal ions makes them excellent candidates for chemosensors. organic-chemistry.orgst-andrews.ac.uk

Chemosensor Development: The chloropropyl side chain could be functionalized with specific recognition units for the selective detection of metal ions or other analytes. organic-chemistry.orgst-andrews.ac.uk

Macrocycle Synthesis: The bifunctional nature of the molecule could be exploited in the synthesis of novel thiophene-based macrocycles. rsc.orgresearchgate.netresearchgate.netacs.org These macrocycles could exhibit interesting host-guest chemistry and have applications in molecular recognition and catalysis.

Nanosystems:

Thiophene derivatives have been used to functionalize nanoparticles for various applications, including drug delivery and bioimaging. researchgate.netnih.gov

Nanoparticle Functionalization: this compound could be used to modify the surface of nanoparticles (e.g., gold, silica, or polymer nanoparticles). The chloropropyl group can be used for covalent attachment, while the thiophene moiety can impart specific optical or electronic properties to the nanosystem.

Self-Assembled Systems: Amphiphilic derivatives of this compound could be synthesized to study their self-assembly into well-defined nanostructures, such as micelles, vesicles, or nanofibers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.